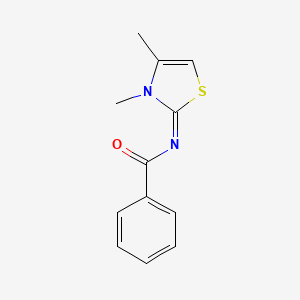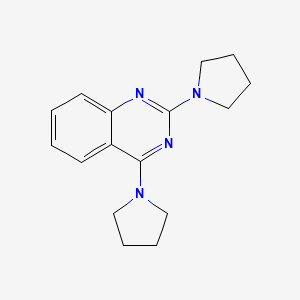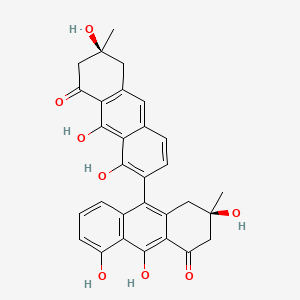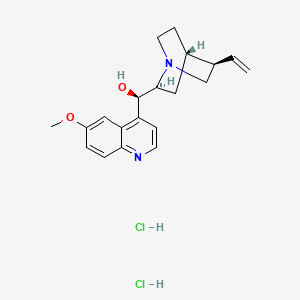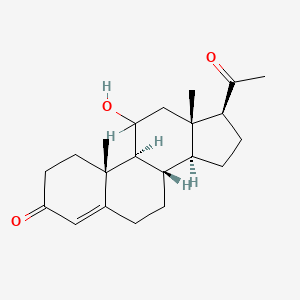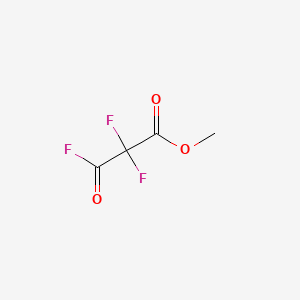
异丁基没食子酸酯
描述
Isobutyl gallate (IBG) is a naturally occurring phenolic compound that is found in a variety of plants, such as pine needles, tea leaves, and grapes. It is a colorless to light yellow liquid with a faint odor. IBG is known to possess antioxidant and antibacterial properties, which makes it a popular ingredient in food, cosmetics, and pharmaceuticals. It is also used as a preservative in many products, such as beer, wine, and vegetable oils.
科学研究应用
抗病毒活性:异丁基没食子酸酯在体外对登革病毒第2型(DENV-2)表现出强大的抗病毒活性。它显示出对DENV复制的显著抑制作用,而对某些细胞系没有细胞毒性影响,表明其作为抗病毒药物的潜力(Dewi et al., 2019)。
抗氧化性质:一项关于异丁基没食子酸酯合成的研究指出其对植物油和生物柴油具有出色的抗氧化性。这突显了其在各种应用中作为新型抗氧化剂的潜力(Chen Qiongfe, 2015)。
对血小板膜的影响:已经证明异丁基没食子酸酯能够改变模型和人类血小板膜的结构。这种改变可以抵消胆固醇和ADP的影响,为促进血液循环所使用的中草药的机制提供了新的视角(Qi & Hu, 1993)。
抗微生物活性:已经研究了异丁基没食子酸酯衍生物的抗微生物潜力。例如,异丁基没食子酸酯-3,5-二甲醚(IGDE)对酵母和革兰氏阳性细菌显示出显著的抑制作用,表明其作为抗微生物药物的前景(da Silva et al., 2008)。
化疗潜力:对来自森林梧桐叶的异丁基没食子酸酯衍生物的化疗潜力进行的研究表明,这些化合物可以增加某些肿瘤模型下小鼠的存活率,并提高自然杀伤细胞的细胞毒性。这表明在癌症治疗中有潜在的应用(da Silva et al., 2009)。
安全和危害
作用机制
Target of Action
Isobutyl gallate, also known as 2-methylpropyl-3, 4, 5-trihydroxybenzoate , is a phenolic compound that has been found to exhibit strong antimicrobial activity against various microorganisms such as Escherichia coli, Candida albicans, C. tropicalis, and C. guilliermondii . Therefore, the primary targets of isobutyl gallate are these microbial cells.
Mode of Action
It is known that phenolic compounds like isobutyl gallate can disrupt the cell membrane integrity of bacteria . This disruption can lead to leakage of cellular contents, ultimately causing cell death .
Biochemical Pathways
It is known that phenolic compounds can interfere with various cellular processes in bacteria, such as protein synthesis, enzyme activity, and cell wall synthesis . These interferences can lead to the inhibition of bacterial growth and survival .
Result of Action
The primary result of isobutyl gallate’s action is the inhibition of microbial growth. By disrupting the cell membrane integrity and interfering with essential cellular processes, isobutyl gallate can effectively kill or inhibit the growth of various microorganisms .
Action Environment
The efficacy and stability of isobutyl gallate can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the activity of isobutyl gallate. Additionally, factors such as temperature, pH, and the presence of light can also influence the stability and efficacy of isobutyl gallate .
属性
IUPAC Name |
2-methylpropyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(2)5-16-11(15)7-3-8(12)10(14)9(13)4-7/h3-4,6,12-14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLHVCFKZSLALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191886 | |
| Record name | Isobutyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3856-05-1 | |
| Record name | Isobutyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3856-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3856-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isobutyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR016RR89P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for the antiviral activity of Isobutyl gallate against Dengue virus?
A1: While the provided research [] demonstrates the potent antiviral activity of Isobutyl gallate against Dengue virus serotype 2 in vitro, the exact mechanism of action remains to be elucidated. Further research is needed to determine the specific viral targets and downstream effects of Isobutyl gallate.
Q2: How does the structure of Isobutyl gallate contribute to its antioxidant properties?
A2: Isobutyl gallate is a derivative of gallic acid, a naturally occurring phenolic compound known for its antioxidant activity. This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals. In Isobutyl gallate, the esterification of gallic acid with isobutanol likely enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and exert antioxidant effects in lipophilic environments [].
Q3: Has Isobutyl gallate demonstrated antimicrobial activity against other microorganisms?
A3: Yes, research suggests that Isobutyl gallate exhibits antimicrobial activity against various microorganisms. One study [] found Isobutyl gallate to be particularly effective in inhibiting the growth of yeasts (Candida albicans, Candida tropicalis, and Candida guilliermondii) and Gram-positive bacteria (Enterococcus faecalis and Staphylococcus aureus), surpassing the efficacy of methyl gallate-3,5-dimethyl ether.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(butan-2-ylamino)-N-[4-[5-[[2-(butan-2-ylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1198578.png)
![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
![2-[[2-(3,5-dimethyl-1-pyrazolyl)-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1198580.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1198581.png)
![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)

